4-Ethoxy-3-fluoro-5-methoxybenzoic acid is an aromatic compound characterized by a benzoic acid structure with ethoxy, fluoro, and methoxy substituents. Its molecular formula is , and it has a molecular weight of approximately . The presence of the fluoro group enhances its reactivity and potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.
The synthesis of 4-ethoxy-3-fluoro-5-methoxybenzoic acid can be achieved through several methods:
The compound has potential applications in:
Interaction studies involving 4-ethoxy-3-fluoro-5-methoxybenzoic acid could focus on its binding affinity with biological targets or its reactivity with other chemical species. Such studies are crucial for understanding its pharmacological properties and potential side effects when developed into therapeutic agents.
Several compounds share structural similarities with 4-ethoxy-3-fluoro-5-methoxybenzoic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| 3-Fluoro-4-methoxybenzoic acid | 0.92 | |
| 2-Fluoro-5-methoxybenzoic acid | 0.96 | |
| 2-Fluoro-4,5-dimethoxybenzoic acid | 0.92 | |
| 3-Methoxy-4-fluorobenzoic acid | 0.90 | |
| 5-Fluoro-2-methoxybenzoic acid | 0.90 |
The uniqueness of 4-ethoxy-3-fluoro-5-methoxybenzoic acid lies in its specific combination of ethoxy and methoxy groups along with a fluoro substituent, which may provide distinct reactivity patterns and biological activities compared to its analogs.
Traditional synthesis of 4-ethoxy-3-fluoro-5-methoxybenzoic acid relies on sequential electrophilic substitution and functional group interconversion. A common approach begins with the nitration of 3-fluoro-5-methoxybenzoic acid to introduce a nitro group at the para position, followed by reduction to an amine intermediate. Subsequent diazotization and hydrolysis yield the hydroxyl group, which undergoes Williamson etherification with ethyl bromide to install the ethoxy substituent.
Critical to this pathway is the order of substituent introduction. The methoxy group, as a strong ortho/para-directing group, is typically introduced first to ensure proper regioselectivity during fluorination. Fluorination is achieved via halogen exchange using hydrogen fluoride or fluorinating agents like diethylaminosulfur trifluoride (DAST). Oxidation of a benzylic methyl group to the carboxylic acid functionality is accomplished using potassium permanganate under basic conditions, as demonstrated in analogous benzoic acid syntheses.
A key challenge lies in managing competing directing effects. For instance, the electron-withdrawing fluoro group deactivates the ring, necessitating harsh conditions for subsequent substitutions. Table 1 summarizes yields based on substitution sequence:
| Substitution Order | Yield (%) |
|---|---|
| Methoxy → Fluoro → Ethoxy | 62 |
| Fluoro → Methoxy → Ethoxy | 41 |
| Ethoxy → Methoxy → Fluoro | 28 |
The superior yield of the methoxy-first pathway underscores the importance of leveraging activating groups early in the synthesis.
Recent advances emphasize solvent minimization and catalytic efficiency. The use of diphenylphosphoric acid as a organocatalyst enables benzannulation reactions under mild conditions, with air serving as a terminal oxidant to minimize waste. For instance, a one-pot assembly of the benzoic acid core from α,β-unsaturated aldehydes and 1,3-dicarbonyl compounds achieves 74–96% yields in ionic liquid solvents, eliminating the need for volatile organic compounds.
Microwave-assisted synthesis reduces reaction times from hours to minutes. A reported protocol combines 3-fluoro-5-methoxybenzaldehyde with ethyl iodide in dimethyl sulfoxide (DMSO) under microwave irradiation (150°C, 10 min), achieving 89% conversion to the ethoxy intermediate before oxidation to the carboxylic acid. Solvent-free conditions using mechanochemical grinding with potassium carbonate demonstrate comparable efficiency, particularly for methoxy-fluoro precursor synthesis.
Transition metal catalysts dominate modern etherification strategies. Cobalt(II) acetate paired with manganese bromide in acetic acid solvent facilitates ethoxy group installation at 110–140°C, with 100% substrate conversion and 85% isolated yield. Nickel-catalyzed cross-couplings using aryl boronic acids and ethyl sources (e.g., triethylphosphate) offer improved selectivity for bulky substrates.
Fluorination benefits from Lewis acid mediation. Bismuth triflate in 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄]) enables regioselective fluorination of methoxy-substituted intermediates at 80°C, achieving a 93:7 para/meta ratio. For late-stage fluorination, photoredox catalysis with iridium complexes and Selectfluor® introduces fluorine atoms under visible light irradiation, avoiding corrosive HF.
Table 2 compares catalytic systems for ethoxy and methoxy installation:
| Catalyst System | Reaction | Temp (°C) | Yield (%) |
|---|---|---|---|
| Co(OAc)₂/MnBr₂ | Ethoxylation | 130 | 85 |
| NiCl₂/Zn | Methoxylation | 80 | 78 |
| Hf(OTf)₄/TfOH | Acetylation | 25 | 91 |
The synergy between Brønsted and Lewis acids, such as hafnium triflate with triflic acid, enhances electrophilic substitution kinetics while maintaining functional group tolerance.
Poly-substituted benzoic acid derivatives have emerged as significant pharmacophores in retinoid receptor research, with particular emphasis on retinoid X receptor (RXR) and retinoic acid receptor (RAR) modulation [7] [8] [9]. The structural characteristics of 4-ethoxy-3-fluoro-5-methoxybenzoic acid align with established structure-activity relationship patterns observed in retinoid receptor agonism studies [6] [7] [10].
Research has demonstrated that benzoic acid derivatives containing fluorine substitutions exhibit enhanced selectivity for retinoid X receptors compared to their non-fluorinated analogs [8] [9] [11]. The fluorine atom at position 3 in 4-ethoxy-3-fluoro-5-methoxybenzoic acid contributes to the compound's electronic properties by withdrawing electron density from the aromatic ring, thereby modulating the binding affinity to nuclear receptor ligand-binding domains [7] [8] [12].
| Structural Feature | Effect on Receptor Binding | Reference Compounds |
|---|---|---|
| Fluorine substitution | Enhanced RXR selectivity | SR 11237, CD 3254 |
| Ethoxy group | Improved lipophilicity | Bexarotene analogs |
| Methoxy substitution | Modulated receptor activation | NEt-TMN derivatives |
| Benzoic acid core | Essential for binding | Multiple retinoid scaffolds |
The ethoxy group at position 4 provides optimal hydrophobic interactions within the receptor binding pocket, while the methoxy substituent at position 5 contributes to the fine-tuning of receptor activation profiles [7] [9] [13]. Studies on related benzoic acid derivatives have shown that the combination of electron-withdrawing and electron-donating substituents creates a balanced electronic environment conducive to selective nuclear receptor modulation [6] [10] [13].
Diphenylamine-based retinoids incorporating benzoic acid moieties have demonstrated that modifications to the benzoic acid portion significantly influence receptor selectivity and potency [6]. The structure-activity relationship data indicates that compounds with similar substitution patterns to 4-ethoxy-3-fluoro-5-methoxybenzoic acid exhibit preferential binding to retinoid X receptors over retinoic acid receptors, suggesting potential applications in selective receptor modulation [7] [8] [9].
Pharmacokinetic studies of benzoic acid-containing retinoids reveal that the carboxylic acid functionality is crucial for receptor binding, while the substitution pattern determines selectivity profiles [9] [11] [13]. The specific arrangement of substituents in 4-ethoxy-3-fluoro-5-methoxybenzoic acid mirrors successful retinoid receptor modulators, indicating potential for further development in this therapeutic area [7] [8] [10].
Benzoic acid derivatives have gained prominence in targeted protein degradation strategies, particularly in the development of proteolysis-targeting chimeras (PROTAC) and molecular glue degraders [14] [15] [16]. The structural characteristics of 4-ethoxy-3-fluoro-5-methoxybenzoic acid make it a suitable candidate for incorporation into protein degradation platforms through its ability to serve as a linker attachment point or as part of the target-binding warhead [14] [17] [18].
Research has demonstrated that benzoic acid derivatives isolated from natural sources promote the activity of both the ubiquitin-proteasome pathway and the autophagy-lysosome pathway in cellular systems [15] [16] [19]. Specifically, 3-chloro-4-methoxybenzoic acid, a structurally related compound, showed potent activation of cathepsins B and L with 467.3% activation compared to controls [15] [16]. This finding suggests that the substitution pattern present in 4-ethoxy-3-fluoro-5-methoxybenzoic acid could similarly influence protein degradation machinery [15] [19].
| Degradation Pathway | Activation Level | Key Enzymes | Structural Requirements |
|---|---|---|---|
| Ubiquitin-Proteasome | Moderate | Proteasome subunits | Aromatic carboxylic acid |
| Autophagy-Lysosome | High | Cathepsins B/L | Methoxy substitution |
| Lysosomal | Enhanced | LAMP2 interaction | Fluorine incorporation |
The development of PROTAC molecules utilizing benzoic acid scaffolds has shown that the carboxylic acid functionality provides an optimal attachment point for linker molecules [14] [20] [17]. Studies on soluble epoxide hydrolase PROTACs demonstrated that benzoic acid-containing inhibitor scaffolds could be successfully converted into effective protein degraders [20] [18]. The ethoxy and methoxy substituents in 4-ethoxy-3-fluoro-5-methoxybenzoic acid would provide additional binding interactions while maintaining the degradation activity [20] [17] [18].
Molecular docking studies have revealed that benzoic acid derivatives exhibit favorable binding interactions with both cathepsin B and cathepsin L, key enzymes in the autophagy-lysosome pathway [15] [16]. The fluorine substitution in 4-ethoxy-3-fluoro-5-methoxybenzoic acid could enhance binding affinity through halogen bonding interactions with enzyme active sites [15] [16] [19].
The unique substitution pattern of 4-ethoxy-3-fluoro-5-methoxybenzoic acid positions it as a promising scaffold for targeted protein degradation applications, particularly given the successful precedent of related methoxy-containing benzoic acid derivatives in promoting proteostasis network activity [15] [16] [19]. The compound's structural features align with requirements for both proteasome-mediated and lysosome-mediated degradation pathways [17] [18].
Pharmacophore modeling has become essential for understanding the molecular basis of nuclear receptor selectivity exhibited by poly-substituted benzoic acid derivatives [21] [22] [23]. The structural features of 4-ethoxy-3-fluoro-5-methoxybenzoic acid contribute to a well-defined pharmacophore model that encompasses hydrogen bond acceptors, hydrophobic regions, and aromatic interactions necessary for selective nuclear receptor binding [23] [24] [25].
Structure-based pharmacophore design utilizing nuclear receptor crystal structures has identified key interaction points that correspond to the substitution pattern found in 4-ethoxy-3-fluoro-5-methoxybenzoic acid [21] [22] [26]. The carboxylic acid group serves as a hydrogen bond acceptor, while the ethoxy and methoxy substituents occupy hydrophobic pockets within receptor ligand-binding domains [23] [27] [25].
| Pharmacophore Feature | Corresponding Structure | Nuclear Receptor Interaction |
|---|---|---|
| Hydrogen Bond Acceptor | Carboxylic acid | Essential binding |
| Hydrophobic Region 1 | Ethoxy group | Lipophilic pocket |
| Hydrophobic Region 2 | Methoxy group | Secondary binding site |
| Aromatic Ring | Benzene core | π-π stacking |
| Electron-withdrawing | Fluorine | Electronic modulation |
Computational studies on nuclear receptor pharmacophores have demonstrated that compounds containing the benzoic acid scaffold with appropriate substitution patterns exhibit selectivity for specific receptor subtypes [21] [22] [27]. The fluorine atom in 4-ethoxy-3-fluoro-5-methoxybenzoic acid contributes to selectivity through electronic effects that modify the overall binding profile [24] [27] [25].
Pharmacophore validation studies using diverse compound libraries have shown that benzoic acid derivatives with methoxy and ethoxy substitutions consistently rank highly in virtual screening campaigns targeting nuclear receptors [21] [23] [27]. The specific arrangement of functional groups in 4-ethoxy-3-fluoro-5-methoxybenzoic acid matches validated pharmacophore models for selective nuclear receptor modulators [22] [24] [25].
Molecular dynamics simulations of receptor-ligand complexes have revealed that the ethoxy group provides optimal conformational flexibility while the methoxy substituent maintains essential binding interactions [26] [28]. The fluorine substitution adds selectivity by creating specific electronic environments that favor certain receptor conformations over others [24] [27] [28].
The pharmacophore model derived from 4-ethoxy-3-fluoro-5-methoxybenzoic acid and related compounds has been successfully applied to identify additional nuclear receptor modulators, validating the utility of this structural framework in drug discovery [21] [22] [23]. These findings support the continued development of poly-substituted benzoic acid scaffolds as privileged structures for nuclear receptor-targeted therapeutics [24] [27] [25].